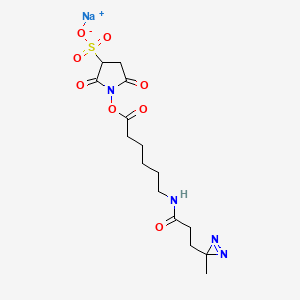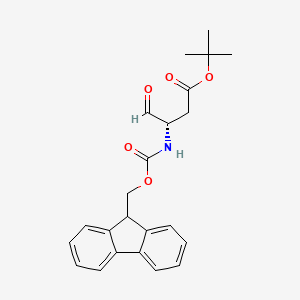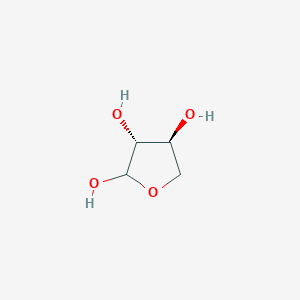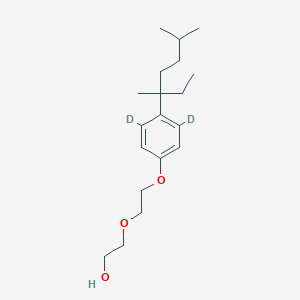
Woods metal, stick
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Woods metal: It is named after Barnabas Wood, who invented and patented the alloy in 1860 . This alloy is notable for its low melting point of approximately 70°C (158°F), making it useful for various applications such as soldering, creating custom metal parts, and serving as a heat-transfer medium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Woods metal is prepared by melting and mixing its constituent metals in the following proportions: 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . The metals are heated until they melt and form a homogeneous mixture. The mixture is then allowed to cool and solidify into the desired shape, such as sticks or rods.
Industrial Production Methods: In industrial settings, the production of Woods metal involves precise control of temperature and mixing to ensure uniformity and purity. The metals are typically melted in a furnace, and the molten alloy is cast into molds to form sticks or other shapes. The process requires careful handling due to the toxic nature of cadmium and lead fumes .
Analyse Chemischer Reaktionen
Types of Reactions: Woods metal primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Woods metal can oxidize when exposed to air at high temperatures, forming oxides of bismuth, lead, tin, and cadmium.
Reduction: The alloy can be reduced back to its metallic form using reducing agents such as hydrogen gas or carbon monoxide.
Major Products Formed: The primary products of oxidation are the respective metal oxides, such as bismuth oxide, lead oxide, tin oxide, and cadmium oxide. These oxides can be further processed or used in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Woods metal is used in laboratory settings for creating low-melting-point alloys and as a heat-transfer medium in hot baths. It is also employed in the preparation of custom-shaped apertures and blocks for electron-beam cutouts .
Biology and Medicine: In medical applications, Woods metal is used to create custom-shaped radiation shields and molds for radiation therapy. Its low melting point allows for easy shaping and customization .
Industry: Woods metal is utilized in the manufacturing of sprinkler systems, where it acts as a fusible plug that melts at a specific temperature to activate the sprinkler. It is also used in the casting of intricate metal parts and as a filler material for bending metal tubes .
Wirkmechanismus
The mechanism by which Woods metal exerts its effects is primarily physical. Its low melting point allows it to transition from solid to liquid at relatively low temperatures, making it useful for applications requiring precise temperature control. The alloy’s components, such as bismuth and lead, contribute to its fusibility and stability .
Vergleich Mit ähnlichen Verbindungen
Rose’s metal: Composed of bismuth, lead, and tin, with a melting point of 98°C (208°F).
Field’s metal: Contains bismuth, indium, and tin, with a melting point of 62°C (144°F).
Cerrolow 136: Composed of bismuth, lead, tin, and indium, with a melting point of 58°C (136°F).
Uniqueness: Woods metal is unique due to its specific composition and melting point, which make it suitable for applications requiring low-temperature melting and precise temperature control. Its combination of bismuth, lead, tin, and cadmium provides a balance of fusibility and stability that is not found in other similar alloys .
Eigenschaften
Molekularformel |
BiCdPbSn |
|---|---|
Molekulargewicht |
647 g/mol |
InChI |
InChI=1S/Bi.Cd.Pb.Sn |
InChI-Schlüssel |
SSWIVUPIIWJGCS-UHFFFAOYSA-N |
Kanonische SMILES |
[Cd].[Sn].[Pb].[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)



![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)





